1-(2-Methoxyethoxy)-2-methyl-2-propanol chemical properties
1-(2-Methoxyethoxy)-2-methyl-2-propanol chemical properties
An In-depth Technical Guide to 1-(2-Methoxyethoxy)-2-methyl-2-propanol
Introduction
1-(2-Methoxyethoxy)-2-methyl-2-propanol is a bifunctional organic molecule featuring both ether and tertiary alcohol functionalities. Its unique structure suggests potential utility as a solvent, coupling agent, or chemical intermediate in various industrial and research applications. This guide provides a comprehensive overview of its chemical properties, potential synthesis, reactivity, and safety considerations, synthesized from available chemical data and knowledge of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their work.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundation of all subsequent research and application. The following identifiers and structural representations define 1-(2-Methoxyethoxy)-2-methyl-2-propanol.
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Chemical Name: 1-(2-Methoxyethoxy)-2-methyl-2-propanol
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CAS Number: 211321-90-3[1]
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Molecular Formula: C₇H₁₆O₃[1]
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Molecular Weight: 148.20 g/mol [1]
Structural Representations:
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SMILES: COCCOCC(C)(C)O[1]
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InChI: 1S/C7H16O3/c1-7(2,8)6-10-5-4-9-3/h8H,4-6H2,1-3H3[1]
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InChI Key: SIUWDFVMEASCRP-UHFFFAOYSA-N[1]
The molecule's structure consists of a tertiary butanol core where one of the methyl groups is functionalized with a 2-methoxyethoxy group. This combination of a hydrophilic alcohol group and two ether linkages imparts amphiphilic character to the molecule.
Caption: 2D structure of 1-(2-Methoxyethoxy)-2-methyl-2-propanol.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various systems and are critical for determining its suitability for specific applications.
| Property | Value | Source |
| Form | Liquid | |
| Density | 0.953 g/mL at 20 °C | [2] |
| Refractive Index | n20/D 1.422 | |
| Purity | ≥98.0% | [1] |
| Storage Class | 10 - Combustible liquids |
Synthesis and Chemical Reactivity
Proposed Synthesis Pathway
While specific industrial synthesis routes for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are not widely published, a logical synthetic approach can be inferred from the synthesis of related glycol ethers. The reaction of epoxides with alcohols is a common industrial method for producing such compounds. For instance, 1-methoxy-2-propanol is synthesized by reacting propylene oxide with methanol, often using a basic catalyst to favor the formation of the desired isomer.[3][4]
A plausible pathway for synthesizing 1-(2-Methoxyethoxy)-2-methyl-2-propanol would involve the ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with 2-methoxyethanol. The reaction would likely proceed via nucleophilic attack of the 2-methoxyethanol on the epoxide ring, catalyzed by either an acid or a base. Basic catalysis is generally preferred to minimize side reactions and favor attack at the less sterically hindered carbon of the epoxide, leading to the desired primary ether linkage.
Caption: Proposed synthesis workflow for the target compound.
Chemical Reactivity
The reactivity of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is governed by its two key functional groups: the ether linkages and the tertiary alcohol.
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Ether Groups: The two ether bonds (C-O-C) are generally stable and unreactive, which is a desirable characteristic for solvents. However, like other ethers, they can undergo cleavage under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI). A significant safety consideration for ethers is their potential to form explosive peroxides upon prolonged exposure to air and light.[5] Therefore, proper storage and periodic testing for peroxides are crucial.
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Tertiary Alcohol Group: The tertiary hydroxyl group (-OH) exhibits characteristic reactivity:
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Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols.
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Acidity: The hydroxyl proton is weakly acidic and can be deprotonated by strong bases to form an alkoxide.
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Nucleophilicity: The oxygen atom is nucleophilic and can participate in reactions such as esterification with acid chlorides or anhydrides.
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Substitution/Elimination: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This intermediate can then either be trapped by a nucleophile (substitution) or undergo elimination to form an alkene (dehydration).
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Potential Applications and Industrial Context
Specific applications for 1-(2-Methoxyethoxy)-2-methyl-2-propanol are not extensively documented. However, its structural similarity to commercially important propylene glycol ethers, such as DOWANOL™ PM (1-methoxy-2-propanol) and DOWANOL™ DPM (dipropylene glycol methyl ether), allows for informed speculation on its potential uses.[6][7]
These related glycol ethers are valued for their excellent solvency, high water solubility, and moderate evaporation rates, making them effective in a wide range of formulations. By analogy, 1-(2-Methoxyethoxy)-2-methyl-2-propanol could be a promising candidate for:
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Solvent in Coatings and Inks: Its amphiphilic nature could allow it to dissolve a wide variety of resins and dyes used in solvent-based coatings, lacquers, and printing inks.[8]
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Coupling Agent: In household and industrial cleaners, it could act as a coupling agent to merge immiscible phases, such as oil and water, creating stable formulations for hard surface cleaners or degreasers.[9]
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Chemical Intermediate: The hydroxyl group provides a reactive site for further chemical modification, enabling its use as a building block in the synthesis of more complex molecules like esters, which may find use as plasticizers or specialty surfactants.
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Formulation Additive: In sectors like agriculture or cosmetics, it could be used to solubilize active ingredients or act as a wetting agent.
The presence of the tertiary alcohol group, in contrast to the secondary alcohols in PM and DPM, may offer unique stability and reactivity profiles in certain formulations.
Spectroscopic and Analytical Data
Characterization of 1-(2-Methoxyethoxy)-2-methyl-2-propanol would rely on standard analytical techniques. While full spectra are not provided here, public databases serve as a valuable resource.
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Mass Spectrometry (GC-MS): Data is available through the NIST Mass Spectrometry Data Center, which can be used for identification and purity assessment.[10]
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Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which would show characteristic absorptions for O-H stretching (from the alcohol), C-H stretching (from the alkyl groups), and C-O stretching (from the ether and alcohol functionalities).[10]
For novel research, a comprehensive analytical workflow is essential for validation.
Caption: A typical workflow for the analytical validation of a chemical.
Safety and Handling
Proper handling of any chemical is paramount. Based on available data, 1-(2-Methoxyethoxy)-2-methyl-2-propanol is classified as a combustible liquid (Storage Class 10).
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and chemical-resistant gloves, is recommended.
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Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly closed container in a cool, dry place. As it is an ether, it may have the potential to form explosive peroxides over time. Containers should be dated upon opening, and if stored for extended periods, testing for peroxides is a prudent safety measure.[5]
It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical, as it will contain the most detailed and up-to-date safety and hazard information.
References
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DOWANOL™ PM Glycol Ether . Tilley Distribution. [Link]
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1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether . PubChem. [Link]
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1-(2-Methoxyethoxy)-2-methyl-2-propanol (≥98.0%) . Amerigo Scientific. [Link]
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1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL . Ataman Kimya. [Link]
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DOWANOL™ PM Technical Data Sheet . Dow. [Link]
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DOWANOL PM . Ataman Kimya. [Link]
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DOWANOL PM (Product Information) . Ataman Kimya. [Link]
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Glycol Ethers Product Line . Hung Shiuan Enterprise Co., Ltd.. [Link]
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1-(2-Methoxyethoxy)-2-methyl-2-propanol, methyl ether Spectra . SpectraBase. [Link]
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Propylene glycol methyl ether . Wikipedia. [Link]
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1-(2-Methoxyethoxy)-2-methyl-2-propanol, benzyldimethylsilyl ether . NIST WebBook. [Link]
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Safety Data Sheet for a formulation containing glycol ethers . Pramol-Chemie AG. [Link]
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Safety Data Sheet for a cleaner containing glycol ethers . Farnell. [Link]
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Safety Data Sheet for tert-Butyl alcohol (illustrates peroxide formation hazard) . Fisher Scientific. [Link]
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Safety Data Sheet for a sealer containing glycol ethers . IVM Chemicals. [Link]
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Propanol, 1(or 2)-(2-methoxymethylethoxy)- Substance Details . US EPA. [Link]
- Preparation of 1-methoxy-2-propanol.
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The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide . ResearchGate. [Link]
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- 2. 1-(2-METHOXYETHOXY)-2-METHYL-2-PROPANOL | 211321-90-3 [chemicalbook.com]
- 3. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
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